REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][C:5]([N:8]2[CH2:13][CH2:12][C:11]([OH:19])([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:10][CH2:9]2)=[N:6][CH:7]=1.[H-].[Na+].[CH2:22](I)[CH3:23].CCCCCC>CN(C=O)C>[Br:1][C:2]1[CH:3]=[N:4][C:5]([N:8]2[CH2:9][CH2:10][C:11]([O:19][CH2:22][CH3:23])([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH2:12][CH2:13]2)=[N:6][CH:7]=1 |f:1.2|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC(=NC1)N1CCC(CC1)(C(=O)OCC)O
|
Name
|
|
Quantity
|
0.066 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.58 mL
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 0° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at 0° C. for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After completion of reaction (by TLC)
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with saturated NH4Cl solution (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×100 mL)
|
Type
|
WASH
|
Details
|
the combined organics washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified over 100-200 M silica-gel
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC(=NC1)N1CCC(CC1)(C(=O)OCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.24 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 44.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |